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Compound of Interest

Compound Name: Dimethyl-d6 Trisulfide

Cat. No.: B584904

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Dimethyl trisulfide (DMTS), a volatile organosulfur compound, is a significant contributor to the
aroma and flavor profiles of a wide array of food products. Its presence can be desirable,
imparting characteristic notes to certain cheeses and cooked vegetables, or undesirable,
leading to off-flavors in beverages like beer and wine. This technical guide provides a
comprehensive overview of the natural occurrence of DMTS in various foods, details the
analytical methodologies for its quantification, and illustrates its primary formation pathways.

Quantitative Occurrence of Dimethyl Trisulfide in
Food Products

The concentration of dimethyl trisulfide in food is highly variable, influenced by factors such as
the food matrix, processing methods (e.g., heating, fermentation), and storage conditions. The
following tables summarize the reported concentrations of DMTS in various food categories.

Table 1: Concentration of Dimethyl Trisulfide in Vegetables
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Vegetable

Concentration Range
(ng/kg)

Notes

Chinese Chive

10,623.3

High concentration contributes
to its characteristic strong

flavor.

Cabbage (Cooked)

Major aroma component

Concentration increases with

cooking time.

Broccoli (Raw & Cooked)

Identified as a key odorant

Levels are affected by cooking
methods, with a general

reduction upon heating.[1]

Cauliflower (Cooked)

Identified as a key odorant

A major contributor to the

"sulfur* aroma.[2]

Onion (Dried)

6.86 - 66.74 (ug/g solids)

Concentration of DMTS
increases during thermal

drying.[3]

Onion (Fresh-cut, stored at
25°C)

Highest concentration in bulb

Storage temperature and
cutting style affect DMTS

levels.[4]

Garlic

0.0087% - 0.0093%

Present in both single clove

and multi-clove garlic.[5][6]

Table 2: Concentration of Dimethyl Trisulfide in Dairy and Meat Products

Product Concentration Range Notes
] Substantially higher than raw Formed during thermal
UHT Milk
or pasteurized milk processing.[7][8][9]
Raw Milk (3.25% fat) 36.7 ng/kg [9]
Pasteurized Milk 16.6 ng/kg 9]

Cheese (Parmigiano

Reggiano)

Identified as a volatile aroma

compound

Contributes to the

characteristic flavor profile.
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Table 3: Concentration of Dimethyl Trisulfide in Beverages

Concentration Range

Beverage Notes
(nglL)
] ) Concentrations can increase
Wine (Red and White) Not Detected - 0.9 )
during storage.[10]
Can contribute to "sulfury" or
Beer Flavor threshold: 10-100 ppt "rotten vegetable" off-flavors.
[11]
Precursors in malt and from
Aged Beer Can increase significantly yeast metabolism contribute to
its formation.[12][13]
Associated with an unpalatable
Sake Odor threshold: 0.18

aroma in stale sake.

Experimental Protocols for Dimethyl Trisulfide
Analysis

The quantification of the highly volatile and often low-concentration DMTS in complex food
matrices requires sensitive and specific analytical techniques. Headspace Solid-Phase
Microextraction (HS-SPME) and Stir Bar Sorptive Extraction (SBSE) coupled with Gas
Chromatography-Mass Spectrometry (GC-MS) are the most common and effective methods.

Protocol 1: Headspace Solid-Phase Microextraction (HS-
SPME) GC-MS

This method is suitable for the analysis of volatile compounds in a variety of food matrices,
including vegetables, dairy products, and beverages.[1][14][15]

1. Sample Preparation:

 Homogenize 2-3 g of the solid food sample. For liquid samples, use 5-10 mL.
e Place the prepared sample into a 20 mL headspace vial.
e Add a saturated NaCl solution (if necessary, to improve the release of volatiles).
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Add a known concentration of an internal standard (e.g., deuterated DMTS or another sulfur
compound like ethyl methyl sulfide) for accurate quantification.
Seal the vial with a PTFE/silicone septum.

. HS-SPME Procedure:

Equilibrate the sample vial at a specific temperature (e.g., 40-60°C) for a set time (e.g., 15-
30 minutes) in an autosampler with agitation.

Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane -
DVB/CAR/PDMS) to the headspace of the vial for a defined extraction time (e.g., 30-60
minutes) at the same temperature.

. GC-MS Analysis:

Thermally desorb the extracted analytes from the SPME fiber in the GC injector port at a
high temperature (e.g., 250°C) for a few minutes.

Separate the volatile compounds on a suitable capillary column (e.g., DB-WAX or
equivalent).

Use a temperature program to elute the compounds, for example, start at 40°C, hold for 2
minutes, then ramp to 240°C at 5°C/minute.

Detect and identify DMTS using a mass spectrometer in scan or selected ion monitoring
(SIM) mode. The characteristic ions for DMTS (m/z 126, 94, 79, 45) are used for
identification and quantification.

Protocol 2: Stir Bar Sorptive Extraction (SBSE) GC-MS

SBSE is a highly sensitive technique suitable for trace-level analysis of volatile and semi-

volatile compounds in liquid samples like beverages and milk.[16][17]

1

N

. Sample Preparation:

Place 10 mL of the liquid sample into a 20 mL vial.

Add a known amount of internal standard.

For complex matrices like milk, protein precipitation using an acid (e.g., trichloroacetic acid)
may be necessary, followed by centrifugation.

. SBSE Procedure:

Add a polydimethylsiloxane (PDMS)-coated stir bar to the sample vial.
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» Stir the sample at a constant speed for a defined period (e.g., 60-120 minutes) at a
controlled temperature.

3. Thermal Desorption and GC-MS Analysis:

» Remove the stir bar from the sample, rinse with deionized water, and gently dry with a lint-
free tissue.

e Place the stir bar in a thermal desorption tube.

o Thermally desorb the analytes in a thermal desorption unit (TDU) connected to the GC-MS
system. The TDU is rapidly heated to a high temperature (e.g., 250-300°C) to transfer the
analytes to the GC column.

e The GC-MS analysis proceeds as described in the HS-SPME protocol.

Formation Pathways of Dimethyl Trisulfide

DMTS in food is primarily formed through two main pathways: the degradation of sulfur-
containing amino acids, particularly methionine, and the enzymatic breakdown of S-alk(en)yl-L-
cysteine sulfoxides.

Thermal Degradation of Methionine

During the heating of food, the amino acid methionine undergoes Strecker degradation, leading
to the formation of methional. Methional is a key intermediate that can further react to produce
methanethiol, which then oxidizes to form dimethyl disulfide (DMDS) and subsequently
dimethyl trisulfide.

Further Oxidation

ion
o
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [The Ubiquitous Flavor Compound: A Technical Guide to
Dimethyl Trisulfide in Food]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b584904#natural-occurrence-of-dimethyl-trisulfide-in-
food-products]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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